REACTION_CXSMILES
|
C[C:2](C)([CH2:6][S:7][S:8][CH2:9][CH2:10][C:11]([NH2:13])=[O:12])[C:3]([NH2:5])=[O:4].[CH2:15](N)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>CO>[CH2:15]([NH:13][C:11](=[O:12])[CH2:10][CH2:9][S:8][S:7][CH2:6][CH2:2][C:3]([NH:5][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:4])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]
|
Name
|
dimethyl 3,3′-dithiodipropionamide
|
Quantity
|
238 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)N)(CSSCCC(=O)N)C
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the reactants stirred at 5° C. for 5 days (under nitrogen atmosphere, if desired)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to −10° C.
|
Type
|
CUSTOM
|
Details
|
separated by centrifuging
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 329 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)NC(CCSSCCC(=O)NCCCCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |